Novel Target Engagement: PSMD1 Inhibition and P53 Stabilization in Triple-Negative Breast Cancer
Terrestrosin D (TED) is the first natural compound demonstrated to directly target and inhibit PSMD1, a 19S proteasome regulatory subunit, leading to P53 stabilization and pathway activation in triple-negative breast cancer (TNBC) [1]. This mechanism is not reported for other Tribulus saponins including protodioscin, dioscin, or terrestrosin K, which lack characterized proteasome subunit interactions [2].
| Evidence Dimension | Target Engagement / Molecular Mechanism |
|---|---|
| Target Compound Data | TED directly inhibits PSMD1, stabilizes P53, activates P53 signaling pathway, and promotes both autophagy and apoptosis in TNBC cells [1]. |
| Comparator Or Baseline | Protodioscin, dioscin, terrestrosin K, and other in-class saponins: No reported PSMD1 inhibition or direct P53 stabilization mechanism. |
| Quantified Difference | TED uniquely engages the PSMD1-P53 axis among characterized Tribulus saponins. |
| Conditions | TNBC cell lines; validated by RNA sequencing, Western blotting, and in vivo xenograft models [1]. |
Why This Matters
This establishes a unique, mechanistically defined therapeutic hypothesis for TED in P53-wild-type TNBC, enabling patentable differentiation and targeted drug discovery programs distinct from generic saponin mixtures.
- [1] Jia LL, Wu CJ, Ye PW, et al. Terrestrosin D promotes autophagy and apoptosis of breast cancer cells through PSMD1-dependent activation of P53 pathway. Phytomedicine. 2025;143:156883. doi: 10.1016/j.phymed.2025.156883. View Source
- [2] Wei S, Fukuhara H, Chen G, et al. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo. Pathobiology. 2014;81(3):123-32. View Source
